Proven Intermediate for Indazolyl Glucocorticoid Receptor Modulators vs. Unfunctionalized Thiophene
This compound is explicitly named as a foundational starting material in the patent literature (US8143290B2) for the synthesis of a specific class of indazolyl ester and amide derivatives targeting glucocorticoid receptor-mediated disorders [1]. In the synthesis of a related compound (3-Hydroxy-5-trifluoromethylthiophene-2-carboxylic acid methyl ester, CAS 157162-16-8), described in Bioorganic & Medicinal Chemistry Letters, the compound served as a key intermediate for developing novel antimicrobial agents active against drug-resistant bacterial strains [2]. Generic, unfunctionalized thiophene-2-carboxylic acid cannot serve this synthetic purpose, as the patent chemistry requires the specific hydroxyl and trifluoromethyl substitution pattern.
| Evidence Dimension | Synthetic utility as a patented intermediate |
|---|---|
| Target Compound Data | Qualified intermediate in patented drug synthesis (US8143290B2) |
| Comparator Or Baseline | Thiophene-2-carboxylic acid |
| Quantified Difference | Approved vs. incapable of enabling the patented synthetic route |
| Conditions | Patent-specified reaction sequence for indazolyl derivatives |
Why This Matters
For procurement supporting a GMP or patent-driven drug development program, only this specific intermediate will satisfy regulatory and intellectual property compliance requirements.
- [1] Berger, M., Rehwinkel, H., Dahmen, J., et al. (AstraZeneca AB). (2012). Chemical compounds 572. U.S. Patent No. US8143290B2. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Kuujia.com. Product Information for CAS 157162-16-8 (3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid methyl ester). Citing research in Bioorganic & Medicinal Chemistry Letters. View Source
